molecular formula C20H30O B13445428 4,5-Didehydro-5,6-dihydro-Retinol

4,5-Didehydro-5,6-dihydro-Retinol

Cat. No.: B13445428
M. Wt: 286.5 g/mol
InChI Key: DPRNENKPXAZQBI-PQCRVBQNSA-N
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Description

4,5-Didehydro-5,6-dihydro-Retinol is a derivative of retinol, which is a form of vitamin A. This compound is related to all-trans-Retinol, which is metabolized from carotenoids such as beta-carotene in the intestinal mucosa . Retinoids, including this compound, play crucial roles in various biological processes, including vision, cellular differentiation, and immune function.

Chemical Reactions Analysis

Types of Reactions

4,5-Didehydro-5,6-dihydro-Retinol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Zinc powder in acetic acid is commonly used.

    Substitution: Halogens like chlorine or bromine are often used in substitution reactions.

Major Products Formed

    Oxidation: Retinoic acid derivatives.

    Reduction: Fully saturated retinol.

    Substitution: Various halogenated or alkylated retinoids.

Scientific Research Applications

4,5-Didehydro-5,6-dihydro-Retinol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Didehydro-5,6-dihydro-Retinol involves its conversion to retinoic acid, which then binds to nuclear receptors such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This binding regulates gene expression, influencing processes like cellular differentiation and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Didehydro-5,6-dihydro-Retinol is unique due to its specific dehydrogenation and hydrogenation pattern, which imparts distinct chemical and biological properties compared to other retinoids .

Properties

Molecular Formula

C20H30O

Molecular Weight

286.5 g/mol

IUPAC Name

(2Z,4Z,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-yl)nona-2,4,6,8-tetraen-1-ol

InChI

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-13,19,21H,7,14-15H2,1-5H3/b9-6-,12-11?,16-8+,17-13-

InChI Key

DPRNENKPXAZQBI-PQCRVBQNSA-N

Isomeric SMILES

CC1=CCCC(C1C=C/C(=C/C=C\C(=C/CO)\C)/C)(C)C

Canonical SMILES

CC1=CCCC(C1C=CC(=CC=CC(=CCO)C)C)(C)C

Origin of Product

United States

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